(R)-Azetidin-2-ylmethanol hydrochloride

Asymmetric catalysis Chiral building block Enantioselective synthesis

(R)-Azetidin-2-ylmethanol hydrochloride is the (R)-enantiomer of 2-(hydroxymethyl)azetidine as its hydrochloride salt, belonging to the class of four-membered, saturated, nitrogen-containing heterocycles known as azetidines. The compound possesses a single stereogenic center at the C2 position, conferring a defined (R)-configuration, and the HCl salt enhances aqueous solubility and solid-state stability relative to the free base.

Molecular Formula C4H10ClNO
Molecular Weight 123.58
CAS No. 935668-80-7
Cat. No. B568966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Azetidin-2-ylmethanol hydrochloride
CAS935668-80-7
Molecular FormulaC4H10ClNO
Molecular Weight123.58
Structural Identifiers
SMILESC1CNC1CO.Cl
InChIInChI=1S/C4H9NO.ClH/c6-3-4-1-2-5-4;/h4-6H,1-3H2;1H/t4-;/m1./s1
InChIKeyNNJFYVAXRAPUES-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Azetidin-2-ylmethanol Hydrochloride (CAS 935668-80-7) – Chiral Azetidine Building Block for Enantioselective Synthesis


(R)-Azetidin-2-ylmethanol hydrochloride is the (R)-enantiomer of 2-(hydroxymethyl)azetidine as its hydrochloride salt, belonging to the class of four-membered, saturated, nitrogen-containing heterocycles known as azetidines. The compound possesses a single stereogenic center at the C2 position, conferring a defined (R)-configuration, and the HCl salt enhances aqueous solubility and solid-state stability relative to the free base [1]. It is employed primarily as a chiral intermediate in the synthesis of neprilysin inhibitors for cardiovascular indications , and as a chiral auxiliary or ligand precursor in catalytic asymmetric reactions such as the enantioselective addition of organozinc reagents to aldehydes [2].

Why Generic Azetidine-2-methanol or Its (S)-Enantiomer Cannot Replace (R)-Azetidin-2-ylmethanol Hydrochloride


Substituting (R)-azetidin-2-ylmethanol hydrochloride with the racemic mixture, the (S)-enantiomer, or the free-base form is not scientifically equivalent. The (S)-enantiomer (CAS 104587-62-4) binds the nicotinic acetylcholine receptor (nAChR) with high affinity and has been employed as a radioligand for PET/SPECT brain imaging , demonstrating distinct biological recognition that would confound structure–activity relationship (SAR) studies if the wrong enantiomer were used. The racemic azetidin-2-ylmethanol (CAS 250274-91-0) introduces an equimolar (S)-contaminant, reducing chiral purity and potentially inverting stereochemical outcomes in asymmetric synthetic steps . The hydrochloride form provides measurable solubility and handling advantages over the free base, which is a combustible liquid (H227) with limited aqueous compatibility [1]. These differences preclude direct interchangeability in any stereochemically sensitive application.

Product-Specific Quantitative Evidence: (R)-Azetidin-2-ylmethanol Hydrochloride vs. Closest Comparators


Chiral Configuration Purity Enables Reproducible Enantioselective Synthesis Outcomes

The (R)-configuration of azetidin-2-ylmethanol hydrochloride is critical for achieving predictable enantioselectivity in catalytic reactions. In the Pd-catalyzed asymmetric arylation of sulfonylimines, chiral azetidine-pyridine hybrid ligands derived from the (R)-enantiomer delivered sulfonamide products with enantiomeric ratios (er) up to 95:5, whereas the corresponding (S)-configured ligands produce the opposite product enantiomer [1]. Commercial (R)-azetidin-2-ylmethanol hydrochloride is supplied at ≥98% chemical purity by HPLC , but for procurement decisions the critical parameter is enantiomeric purity; a racemate or low-ee material would deliver unpredictable and non-reproducible stereochemical results in any downstream asymmetric transformation. The free base form (CAS 209329-11-3) is a liquid at ambient temperature with predicted boiling point 151.9 ± 13.0 °C , whereas the hydrochloride salt is a crystalline solid, simplifying weighing and storage under inert conditions.

Asymmetric catalysis Chiral building block Enantioselective synthesis

Hydrochloride Salt Form Improves Aqueous Solubility and Solid-State Handling vs. Free Base

The hydrochloride salt of (R)-azetidin-2-ylmethanol (MW 123.58 g mol⁻¹) is a white crystalline powder , whereas the free base (MW 87.12 g mol⁻¹) is a combustible liquid with predicted water solubility of ~115 mg mL⁻¹ (ESOL topological method) [1]. Salt formation increases molecular weight by ~42% and converts the physical state from liquid to solid, which improves weighing accuracy, reduces hygroscopicity, and enables long-term storage at 2–8 °C without special flammable-liquid precautions. The free base carries GHS hazard statement H227 (combustible liquid) and H302 (harmful if swallowed) [1]. The hydrochloride salt form is the preferred input for aqueous reaction conditions in medicinal chemistry campaigns, as the protonated azetidine nitrogen enhances solubility in water and polar organic solvents, though quantitative solubility values for the exact (R)-HCl form remain proprietary or unpublished.

Pharmaceutical intermediate Salt form selection Solid-state handling

Enantioselectivity Advantage of Azetidine-Based Ligands over Pyrrolidine Analogues in Diethylzinc Additions

Azetidine-derived β-amino alcohols, accessible from (R)-azetidin-2-ylmethanol via N-functionalization, have been shown to outperform the corresponding pyrrolidine-based β-amino alcohols in the catalytic asymmetric addition of diethylzinc to aldehydes [1]. In a direct comparison, chiral C₂-symmetric azetidine β-amino alcohols exhibited higher enantioselectivity (ee values spanning 18–92% depending on substrate) than their pyrrolidine analogs in the same reaction [1]. Separately, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a derivative incorporating the azetidine scaffold, achieved up to 98.4% ee for asymmetric ethylation, 94.1% ee for methylation, and 99.0% ee for arylation of aldehydes [2], demonstrating that the four-membered azetidine ring provides a distinct stereochemical environment that the five-membered pyrrolidine ring cannot replicate.

Chiral ligand Enantioselective catalysis Diethylzinc addition

Documented Intermediate Role in Neprilysin Inhibitor Synthesis Validates Procurement for Cardiovascular Drug Discovery

(R)-2-(Hydroxymethyl)azetidine (the free base of the target hydrochloride) is explicitly cited as an intermediate in the preparation of neprilysin (NEP) inhibitors, a validated drug class for hypertension, heart failure, and renal disease . The (R)-stereochemistry at the azetidine C2 position maps directly onto the stereochemical requirements of the NEP active site; the wrong enantiomer would produce a diastereomeric final compound with altered pharmacophore geometry. Patent EP 1242370 A1 specifically discloses a process for preparing chiral isomers of N-protected 2-azetidinemethanol, particularly the (R)-isomer, as intermediates for cholinergic channel modulators [1]. This documented, patent-backed role differentiates the (R)-enantiomer hydrochloride from the racemate or the (S)-enantiomer, which lack equivalent precedent in NEP inhibitor synthetic routes.

Neprilysin inhibitor Cardiovascular drug discovery Pharmaceutical intermediate

High-Value Application Scenarios for (R)-Azetidin-2-ylmethanol Hydrochloride Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Ligands for Catalytic Asymmetric Reactions

Programs developing novel chiral ligands for asymmetric catalysis should procure (R)-azetidin-2-ylmethanol hydrochloride rather than the racemate or (S)-enantiomer. Evidence from Pd-catalyzed arylation reactions (er up to 95:5) and diethylzinc additions (ee up to 98.4%) demonstrates that the (R)-configured azetidine scaffold delivers superior and predictable enantioselectivity compared to pyrrolidine analogs [1]. The hydrochloride salt simplifies handling as a solid, enabling accurate stoichiometric control in multi-step ligand syntheses. Using the (S)-enantiomer would invert the absolute configuration of the final ligand, producing the opposite product enantiomer in downstream catalysis [2].

Stereospecific Intermediate for Neprilysin Inhibitor Drug Discovery

Medicinal chemistry teams synthesizing neprilysin (NEP) inhibitor candidates for hypertension and heart failure should specify the (R)-enantiomer hydrochloride. The compound is explicitly cited as a key intermediate in NEP inhibitor synthetic routes [1], and the (R)-stereochemistry is required to match the target binding site geometry. The hydrochloride salt form provides aqueous solubility suitable for the polar reaction conditions typical of late-stage heterocycle elaboration. Substitution with the (S)-enantiomer would yield a diastereomeric final compound with no documented NEP inhibitory activity, representing wasted synthetic effort and resources.

Solid-Phase Peptide Mimetic and Constrained Scaffold Synthesis

The crystalline hydrochloride salt of (R)-azetidin-2-ylmethanol is the preferred form for automated solid-phase synthesis platforms, where accurate solid dispensing is critical. The azetidine ring introduces conformational constraint (similar to proline but with a four-membered ring), and the (R)-configuration ensures defined stereochemistry at the turn-inducing residue. The free base is a combustible liquid [1] and cannot be reliably dispensed on automated solid-phase synthesizers without specialized liquid-handling modules; the HCl salt eliminates this limitation entirely.

Chiral Auxiliary for Asymmetric Alkylation and Arylation Method Development

Academic and industrial methodology groups exploring new asymmetric C–C bond-forming reactions can employ (R)-azetidin-2-ylmethanol hydrochloride as a precursor to chiral auxiliaries. The N-ferrocenylmethyl derivative achieved 99.0% ee in asymmetric arylation [1], validating the azetidine scaffold's capacity for near-perfect stereocontrol. Procurement of the single (R)-enantiomer ensures that any observed enantioselectivity originates from the auxiliary rather than from competing enantiomeric pathways, a prerequisite for mechanistic studies and publication-quality data.

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